molecular formula C16H22N2O4 B5122296 N'-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide

N'-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide

Cat. No.: B5122296
M. Wt: 306.36 g/mol
InChI Key: KWXZLWLXGHTZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide is an organic compound characterized by its unique structure, which includes a butoxyphenyl group and an ethenoxyethyl group attached to an oxamide core

Properties

IUPAC Name

N'-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-3-5-11-22-14-8-6-13(7-9-14)18-16(20)15(19)17-10-12-21-4-2/h4,6-9H,2-3,5,10-12H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXZLWLXGHTZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide typically involves the reaction of 4-butoxyaniline with 2-chloroethyl vinyl ether in the presence of a base, followed by the addition of oxalyl chloride to form the oxamide structure. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxamides.

Scientific Research Applications

N’-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methoxyphenyl)-N-(2-ethenoxyethyl)oxamide
  • N’-(4-ethoxyphenyl)-N-(2-ethenoxyethyl)oxamide
  • N’-(4-propoxyphenyl)-N-(2-ethenoxyethyl)oxamide

Uniqueness

N’-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group provides distinct steric and electronic properties compared to other alkoxy groups, potentially leading to different interactions with molecular targets and varied applications.

This detailed article provides a comprehensive overview of N’-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.